molecular formula C21H22Cl2N2O2 B4741420 N-(2,4-dichlorobenzyl)-1-(phenylacetyl)-4-piperidinecarboxamide

N-(2,4-dichlorobenzyl)-1-(phenylacetyl)-4-piperidinecarboxamide

Cat. No. B4741420
M. Wt: 405.3 g/mol
InChI Key: QCZRQDQMVVYTHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step chemical processes that include the formation of piperidine rings, functionalization with various substituents, and modifications to enhance biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showcased the importance of substituting the benzamide with a bulky moiety for increased activity, and the introduction of an alkyl or phenyl group at the nitrogen atom significantly enhanced the activity (Sugimoto et al., 1990). These synthetic strategies highlight the complex chemistry involved in creating piperidine-based compounds with desired properties.

Molecular Structure Analysis

The molecular structure of N-(2,4-dichlorobenzyl)-1-(phenylacetyl)-4-piperidinecarboxamide and its analogs plays a crucial role in their biological activities. For example, the structural analysis of a potent antagonist for the CB1 cannabinoid receptor, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealed the importance of conformational flexibility and specific substituent positioning for binding affinity and activity (Shim et al., 2002). These insights can be applied to understand the molecular structure-activity relationships in similar piperidine derivatives.

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that are critical for their functionalization and activity modulation. The synthesis and anti-acetylcholinesterase activity of piperidine derivatives highlight the role of the nitrogen atom's basic quality in the piperidine ring and the impact of substituents on enzymatic inhibition (Sugimoto et al., 1990). These chemical properties are essential for designing compounds with targeted biological activities.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-(2-phenylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O2/c22-18-7-6-17(19(23)13-18)14-24-21(27)16-8-10-25(11-9-16)20(26)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZRQDQMVVYTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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